molecular formula C22H18ClN3O2S2 B2954087 N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260931-91-6

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2954087
CAS No.: 1260931-91-6
M. Wt: 455.98
InChI Key: VLMVOYXJIGCHRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Structural Analysis

A study by Jenepha Mary, Pradhan, and James (2022) characterized the antiviral active molecule closely related to the requested compound using Raman and Fourier transform infrared spectroscopy. The research revealed vibrational signatures and the impact of rehybridization and hyperconjugation on the molecule's stability, confirmed through natural bond orbital analysis. The Hirshfeld surface analysis provided insights into intermolecular contacts, highlighting the non-planar structure between the phenyl and pyrimidine rings, which is crucial for understanding the molecule's interaction in biological systems (Jenepha Mary, Pradhan, & James, 2022).

Antifolate Activity and Dual Inhibition

Gangjee et al. (2008) synthesized derivatives of a similar compound, focusing on inhibiting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The study identified the most potent dual inhibitor of human TS and DHFR known to date, highlighting the scaffold's potential in designing antitumor and antibacterial agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure and Molecular Interactions

Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including variants with chlorophenyl groups, provided detailed insights into their molecular conformation, hydrogen bonding, and intermolecular interactions. These structural analyses are fundamental for understanding the compound's behavior in solid-state and potential applications in drug design (Subasri et al., 2016; Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Antibacterial and Enzyme Inhibition Potential

Siddiqui et al. (2014) explored the synthesis of N-substituted derivatives, revealing their potential as antibacterial agents against both gram-negative and gram-positive bacteria. The study's focus on the enzymatic inhibition, specifically against α-chymotrypsin, underscores the compound's versatility in medicinal chemistry applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVOYXJIGCHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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